![molecular formula C12H10ClF6N3O3S B12512214 1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)
1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine is a complex organic compound that features both trifluoromethyl and piperazine moieties. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups often imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity . The piperazine moiety may also contribute to the compound’s overall activity by modulating its pharmacokinetic properties .
Comparison with Similar Compounds
1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in similar applications, including pharmaceuticals and agrochemicals.
Piperazine derivatives: These compounds share the piperazine moiety and are widely used in drug development due to their favorable pharmacokinetic properties.
The uniqueness of this compound lies in its combination of both trifluoromethyl and piperazine groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClF6N3O3S |
|---|---|
Molecular Weight |
425.74 g/mol |
IUPAC Name |
[3-chloro-4-(trifluoromethyl)pyridin-2-yl]-[4-(trifluoromethylsulfonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C12H10ClF6N3O3S/c13-8-7(11(14,15)16)1-2-20-9(8)10(23)21-3-5-22(6-4-21)26(24,25)12(17,18)19/h1-2H,3-6H2 |
InChI Key |
OZRWOBDVVGONQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NC=CC(=C2Cl)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride](/img/structure/B12512133.png)
![2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid](/img/structure/B12512144.png)
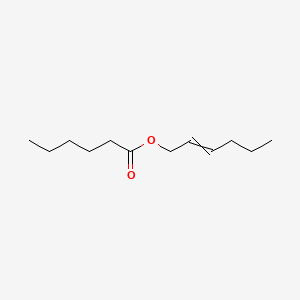
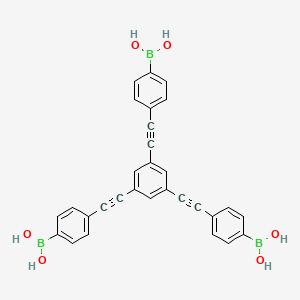
![[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide](/img/structure/B12512158.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
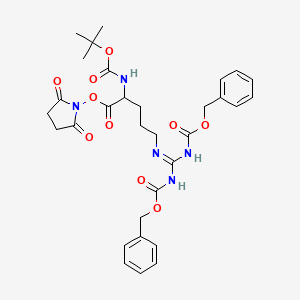
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)
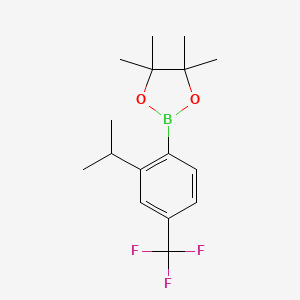
![[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B12512205.png)
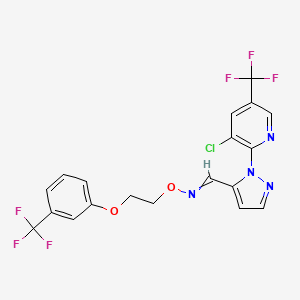

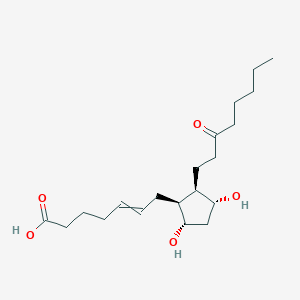
![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)
